Hexahydro-pyrrolo[3,2-b]pyrrol-2-one
Overview
Description
Hexahydro-pyrrolo[3,2-b]pyrrol-2-one is a useful research compound. Its molecular formula is C6H10N2O and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Use in Organic Electronics : Tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles, a derivative, have shown potential as dyes for organic electronic devices due to their interesting optoelectronic properties and great synthesis versatility. An improved synthesis method using niobium pentachloride as a catalyst has been developed to enhance yields and reduce reaction times, making them more feasible for industrial applications (Martins et al., 2018).
Large-Scale Synthesis for Multifunctional Applications : The synthesis of 1,4-dihydro-pyrrolo[3,2-b]pyrroles has been optimized for large-scale production, allowing the addition of electron-rich and sterically hindered substituents. These derivatives exhibit a range of photophysical properties, making them suitable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) (Tasior et al., 2020).
Polar Scaffold for Drug Discovery : Hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives have been proposed as a low molecular weight polar scaffold for constructing compound libraries in the search for new drugs. Practical syntheses of these derivatives have been developed, demonstrating their potential in generating libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Synthesis and Photophysical Properties : The synthesis of hexaphenylbenzene–pyrrolo[3,2-b]pyrroles has been explored, showing strong blue fluorescence and potential for use in optoelectronic applications. However, the overall conjugation between the hexaphenylbenzene moieties and the pyrrolopyrrole core is limited (Jux et al., 2018).
Electrochemical Studies : Fused pyrroles like 1,4-dihydropyrrolo-[3,2-b]pyrrole have been studied electrochemically. These compounds could be polymerized electrochemically and show potential for applications in electronic devices due to their electroactive properties in various solutions (Oyama et al., 1987).
Properties
IUPAC Name |
2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-6-3-5-4(8-6)1-2-7-5/h4-5,7H,1-3H2,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSILUGCORMLHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1NC(=O)C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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